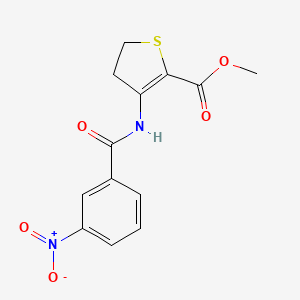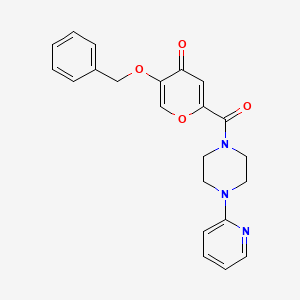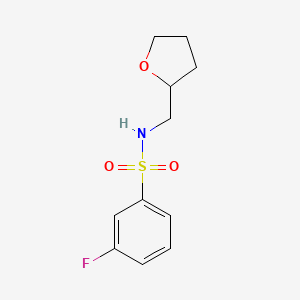
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as FOSBRETABULIN or CA4P and is a microtubule destabilizing agent that has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the disruption of microtubule dynamics. The compound binds to the colchicine-binding site on the β-tubulin subunit of microtubules, leading to the destabilization of microtubules and the inhibition of cell division. This disruption of microtubule dynamics ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide are primarily related to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in preclinical studies as an anticancer agent and in the treatment of ocular neovascularization and inflammatory diseases. However, one limitation of using this compound is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for the research and development of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. One potential direction is the optimization of the compound's structure to increase its efficacy and reduce its toxicity. Additionally, further preclinical studies are needed to better understand the compound's mechanism of action and potential applications in the treatment of various diseases. Clinical trials are also needed to evaluate the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the reaction of 2-(2-fluoro-4-nitrophenyl)propan-2-ol with oxalyl chloride to form 2-(2-fluoro-4-nitrophenyl)acetyl chloride. The resulting compound is then reacted with oxolane-2-carboxylic acid to form 3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide has shown potential as an anticancer agent due to its ability to disrupt microtubule dynamics. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, the compound has shown promise in the treatment of ocular neovascularization and inflammatory diseases.
Propiedades
IUPAC Name |
3-fluoro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c12-9-3-1-5-11(7-9)17(14,15)13-8-10-4-2-6-16-10/h1,3,5,7,10,13H,2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDNGTUENYQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



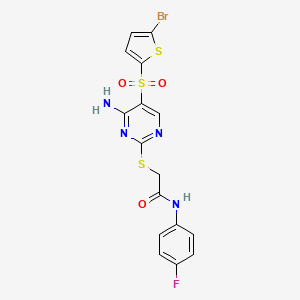
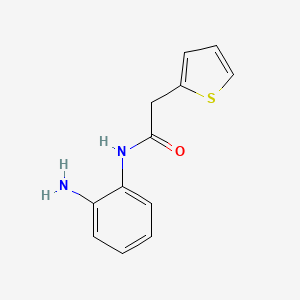

![2-(naphthalen-1-yl)-N-{[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]methyl}acetamide](/img/structure/B2434197.png)
![N-naphthalen-1-yl-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2434198.png)
![{1-[2-(aminomethyl)-3-chlorophenyl]-1H-pyrrol-2-yl}methanol](/img/structure/B2434202.png)

![2-(4-chlorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2434204.png)
